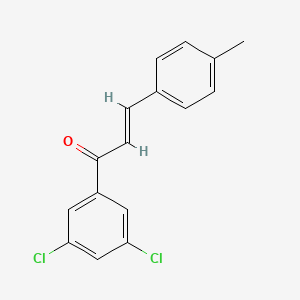
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 1,3-DCPP, is an organic compound with a unique structure and properties. It is a colorless liquid, soluble in most organic solvents, and is of interest to scientists and researchers due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Crystal Structures : Chalcone derivatives, including those similar to 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions. Their crystal structures were characterized through techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction, highlighting intermolecular interactions and molecular geometries (Salian et al., 2018).
Molecular Structure and Spectroscopy : Detailed study of molecular structure, vibrational wavenumbers, and crystal structure using techniques like FT-IR spectrum analysis, HF and DFT methods. This research also delves into the stability of molecules through hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Optical and Electronic Properties
Hyperpolarizability and Electronic Structure : Investigations into the first hyperpolarizability and electronic structure of chalcone derivatives, finding applications in nonlinear optics. These studies utilize computational methods like HF and DFT, providing insights into charge transfer within the molecule (Najiya et al., 2014).
Optoelectronic and Charge Transport Properties : Chalcone derivatives exhibit notable optoelectronic properties and charge transport capabilities, making them potential candidates for use in semiconductor devices. The synthesis and characterization of these compounds involve various spectroscopic techniques and quantum chemical calculations (Shkir et al., 2019).
Potential Applications
Fluorescence Conversion in Organic Charge Transfer Cocrystals : Chalcone derivatives, when used in charge-transfer cocrystals, exhibit significant fluorescence shifts due to charge-transfer interactions. This makes them suitable for applications in opto-electronic materials (Zhao et al., 2017).
Antimicrobial Activity : Some chalcone derivatives have been found to possess moderate antimicrobial activity against selected pathogens, indicating potential in the development of antimicrobial agents (Sadgir et al., 2020).
Propiedades
IUPAC Name |
(E)-1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-10H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBWNTKBIFPDOA-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




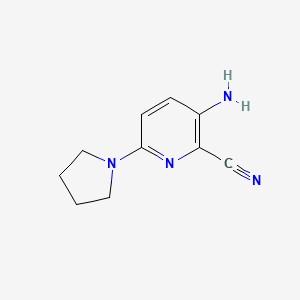
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)

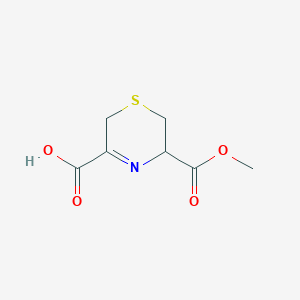
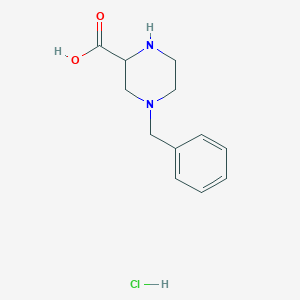
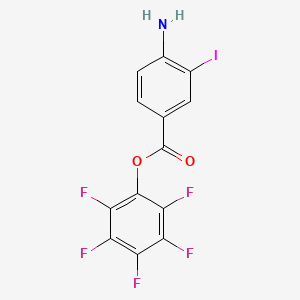

![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)

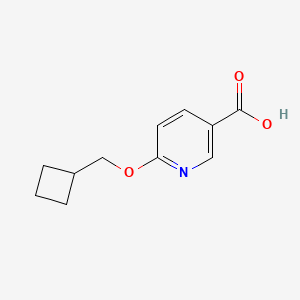
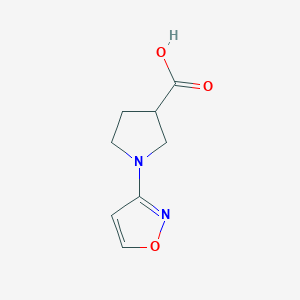
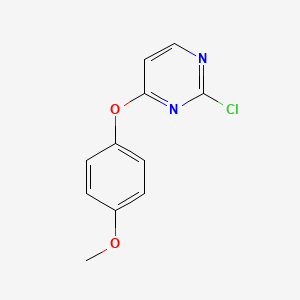
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)